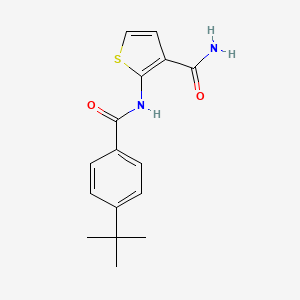

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide typically involves the condensation of 4-tert-butylbenzoic acid with thiophene-3-carboxamide. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and bases like DIPEA (N,N-diisopropylethylamine) to maintain the pH and drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene sulfur undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . Products depend on reaction conditions:

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (30%) | Room temperature, 6h | Thiophene sulfoxide |

| KMnO₄ (acidic) | Reflux, 2h | Thiophene sulfone |

Mechanism : Electrophilic attack on sulfur, forming sulfoxide intermediates, which further oxidize to sulfones under strong conditions.

Reduction Reactions

The amide group is reduced to amines using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) :

| Reagent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | Primary amine derivative |

| NaBH₄/I₂ | Methanol, reflux | Secondary alcohol (partial reduction) |

Mechanism : LiAlH₄ cleaves the amide C=O bond via nucleophilic acyl substitution, yielding amines. NaBH₄ with iodine facilitates partial reduction.

Substitution Reactions

The thiophene ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating effects of the amide group. Examples include:

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C, 1h | 5-bromo-thiophene derivative |

| HNO₃/H₂SO₄ | 0°C → RT, 3h | 5-nitro-thiophene derivative |

Mechanism : Electron-rich thiophene reacts with electrophiles (Br⁺, NO₂⁺), stabilized by resonance from the adjacent amide .

Amide Coupling

The tert-butylbenzamido group facilitates peptide-like couplings. For example, TiCl₄-mediated acylation with carboxylic acids yields bis-amide derivatives :

text2-(4-(tert-butyl)benzamido)thiophene-3-carboxamide + RCOOH → 2-(4-(tert-butyl)benzamido)-5-(R-carboxamido)thiophene-3-carboxamide

Conditions : Pyridine/toluene, 80°C, 2h .

Stability and Side Reactions

-

Hydrolysis : Amide bonds are stable under acidic conditions but hydrolyze in basic media (e.g., NaOH/EtOH, reflux) to carboxylic acids.

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and tert-butylbenzene fragments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

A. Antioxidant Properties

Research indicates that derivatives of thiophene compounds exhibit potent antioxidant activities. For instance, studies have shown that certain thiophene derivatives can inhibit free radical-induced lipid oxidation, demonstrating inhibition rates between 19% to 30% compared to standard antioxidants like ascorbic acid . The molecular docking studies suggest that these compounds interact effectively with proteins associated with oxidative stress, indicating their potential as therapeutic agents against oxidative stress-related diseases.

B. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through in vivo studies. For example, a series of related compounds were synthesized and tested using the carrageenan-induced rat paw edema model, showing promising anti-inflammatory effects with inhibition percentages ranging from approximately 39% to 54% . Such findings highlight the potential of thiophene derivatives in developing new anti-inflammatory medications.

C. Anticancer Potential

The structural features of thiophene derivatives allow them to act as bioactive compounds with potential anticancer properties. Investigations into their mechanisms of action reveal that these compounds may interfere with cell signaling pathways involved in cancer progression. This positions them as candidates for further development in cancer therapeutics.

Biological Applications

A. Molecular Interactions

The interactions between 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide and various biological targets have been studied extensively. For example, molecular docking studies have indicated its capability to bind to specific receptors and enzymes, altering their activity and potentially leading to therapeutic effects .

B. Material Science

In addition to biological applications, this compound is also explored for its utility in materials science. Its unique structure contributes to the development of advanced materials such as conductive polymers and coatings, which are essential in various industrial applications.

Table 1: Biological Activities of Thiophene Derivatives

| Compound Name | Activity Type | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Antioxidant | 19-30 | |

| Related Thiophene Derivative A | Anti-inflammatory | 39-54 | |

| Related Thiophene Derivative B | Anticancer | TBD |

Case Studies

Case Study 1: Antioxidant Evaluation

A study conducted on a series of thiophene derivatives assessed their total antioxidant capacity using the phosphomolybdenum method. The findings revealed significant antioxidant potency comparable to established antioxidants, suggesting their potential use in combating oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments demonstrated that certain thiophene derivatives exhibited substantial anti-inflammatory effects within hours of administration. The study utilized a standard model (carrageenan-induced edema) to quantify the efficacy of these compounds against inflammation .

Mecanismo De Acción

The mechanism of action of 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2-(substituted benzamido)phenylcarbamate: Similar in structure but with a phenyl ring instead of a thiophene ring.

Thiophene-2-carboxamide derivatives: These compounds share the thiophene core but have different substituents at the carboxamide position.

Uniqueness

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide is unique due to the presence of both a tert-butylbenzamido group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H21N3O2S, with a molecular weight of approximately 295.4 g/mol. The compound features a thiophene ring substituted with a tert-butyl group and an amide functional group, contributing to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. In a study evaluating a series of tert-butyl 2-(substituted benzamido) phenylcarbamates , it was found that these compounds inhibited inflammation in a carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39.021% to 54.239% compared to indomethacin, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| Compound 4a | 54.239% | 9 |

| Compound 4b | 47.500% | 12 |

| Compound 4c | 39.021% | 12 |

2. Antibacterial Activity

Thiophene derivatives have shown promising antibacterial properties against various pathogens. For instance, modifications in the thiophene structure have led to compounds effective against Escherichia coli, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of specific substituents in the thiophene ring has been linked to enhanced bioactivity against bacterial biofilms, indicating potential for developing new antibacterial agents.

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli UTI89 | 40-50 |

| Compound B | Pseudomonas aeruginosa | <50 |

3. Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored, with studies indicating that certain compounds can inhibit cancer cell proliferation effectively. For example, derivatives targeting specific molecular pathways involved in cancer progression have shown IC50 values ranging from 3 µM to 20 µM , suggesting significant efficacy against various cancer cell lines .

Table 3: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 (breast cancer) | 7 |

| Compound Y | PC-3 (prostate cancer) | 14 |

Case Studies

- Anti-inflammatory Study : A comprehensive study involving the synthesis and evaluation of several benzamido thiophene derivatives demonstrated that compounds similar to this compound exhibited notable anti-inflammatory activity in vivo, supporting their potential as therapeutic agents for inflammatory diseases .

- Antibacterial Screening : In another study, a series of thiophene derivatives were screened for their ability to inhibit biofilm formation in uropathogenic E. coli, highlighting the importance of structural modifications in enhancing antibacterial efficacy .

Propiedades

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2,3)11-6-4-10(5-7-11)14(20)18-15-12(13(17)19)8-9-21-15/h4-9H,1-3H3,(H2,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUBPZWPIQNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.